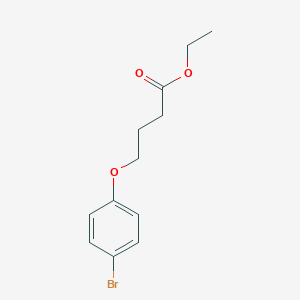
Methyl 2-amino-4-iodobenzoate
Übersicht
Beschreibung
Methyl 2-amino-4-iodobenzoate is an organic compound with the molecular formula C8H8INO2 . It has a molecular weight of 277.06 . The compound is a solid and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for Methyl 2-amino-4-iodobenzoate is 1S/C8H8INO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
Methyl 2-amino-4-iodobenzoate is a solid compound . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Carbonylation
Methyl 2-amino-4-iodobenzoate is a bifunctional substrate in palladium-catalyzed carbonylation reactions. This process yields various compounds, including 2-aryl-benzo[ d ][1,3]oxazin-4-one derivatives and dibenzo[ b , f ][1,5]-diazocine-6,12-dione derivatives, depending on the substituents. It's involved in aminocarbonylation reactions with double carbon monoxide insertion when combined with primary and secondary amines, like tert-butylamine and amino acid methyl esters (Ács et al., 2006).
Synthesis of Carbazole Alkaloids
In another application, copper-catalyzed N-arylation of methyl 4-amino-3-iodobenzoate with boronic acids, followed by Pd-catalyzed intramolecular C–H arylation, provides an efficient route to methyl carbazole-3-carboxylate derivatives. This methodology aids in synthesizing various naturally occurring carbazole alkaloids, such as clausine C, clausine H, and glycozolidine (Rasheed et al., 2014).
Aminocarbonylation in Ionic Liquids
Methyl 2-amino-4-iodobenzoate is also used in the aminocarbonylation of iodobenzene and iodoalkenes with amino acid methyl esters. This process occurs in ionic liquids, such as [bmim][PF6] or [bmim][BF4], and the resulting ionic liquid-catalyst mixtures can be reused several times with minimal activity loss (Müller et al., 2005).
Other Applications
Additionally, methyl 2-amino-4-iodobenzoate is implicated in various other chemical syntheses and processes. These include the synthesis of antitumor and antifilarial agents, studies in photodecomposition and photosensitizing reactions, and as a component in the creation of compounds with antibacterial properties (Kumar et al., 1993; Chohan et al., 2003; Chignell et al., 1980).
Safety And Hazards
Methyl 2-amino-4-iodobenzoate is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and has hazard statements H317-H319 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
methyl 2-amino-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNRVHNXSYBHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596584 | |
| Record name | Methyl 2-amino-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-iodobenzoate | |
CAS RN |
144550-76-5 | |
| Record name | Methyl 2-amino-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[Amino(methyl)amino]-3-methyl-2-methylsulfanylpyrimidin-4-one](/img/structure/B189750.png)








![6-(chloromethyl)-11H-dibenzo[b,e]azepine](/img/structure/B189767.png)

![8-[4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)butyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B189770.png)
